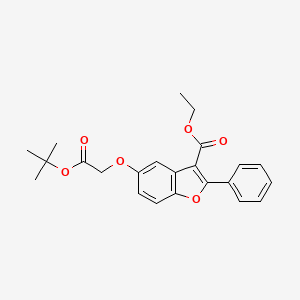

Ethyl 5-(2-tert-butoxy-2-oxoethoxy)-2-phenyl-1-benzofuran-3-carboxylate

Description

Ethyl 5-(2-tert-butoxy-2-oxoethoxy)-2-phenyl-1-benzofuran-3-carboxylate is a benzofuran derivative characterized by a tert-butoxy ester substituent at the 5-position and a phenyl group at the 2-position of the benzofuran core. The tert-butoxy group introduces significant steric bulk and electron-withdrawing effects, influencing reactivity, solubility, and crystallinity.

Properties

IUPAC Name |

ethyl 5-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethoxy]-2-phenyl-1-benzofuran-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24O6/c1-5-26-22(25)20-17-13-16(27-14-19(24)29-23(2,3)4)11-12-18(17)28-21(20)15-9-7-6-8-10-15/h6-13H,5,14H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTEYYLLEYHMYBU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(OC2=C1C=C(C=C2)OCC(=O)OC(C)(C)C)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(2-tert-butoxy-2-oxoethoxy)-2-phenyl-1-benzofuran-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction of a suitable precursor, such as 2-hydroxybenzaldehyde, with an appropriate reagent.

Introduction of the Phenyl Group: The phenyl group can be introduced through a Friedel-Crafts acylation reaction, using a phenyl acyl chloride and a Lewis acid catalyst.

Esterification: The ethyl ester functional group is introduced through an esterification reaction, typically using ethanol and an acid catalyst.

Addition of the tert-Butoxy Group: The tert-butoxy group is added through a nucleophilic substitution reaction, using tert-butyl alcohol and a suitable leaving group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of industrial-grade reagents and catalysts.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(2-tert-butoxy-2-oxoethoxy)-2-phenyl-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.

Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butoxy group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols, alkanes.

Substitution: Amino derivatives, thiol derivatives.

Scientific Research Applications

Ethyl 5-(2-tert-butoxy-2-oxoethoxy)-2-phenyl-1-benzofuran-3-carboxylate has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 5-(2-tert-butoxy-2-oxoethoxy)-2-phenyl-1-benzofuran-3-carboxylate is not fully understood, but it is believed to interact with various molecular targets and pathways. The compound may exert its effects through:

Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

Altering Gene Expression: Influencing the expression of genes involved in cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The following table summarizes key structural analogs of the target compound, highlighting variations in substituents and their implications:

Crystallographic and Physicochemical Properties

- Crystal Packing : Bulky substituents like tert-butoxy induce structural disorder, as observed in sulfonium salt derivatives (e.g., a dihedral angle of 80.39° between aromatic and ester planes in ). This contrasts with smaller substituents (e.g., methoxy), which allow tighter packing .

- Thermal Stability : Tert-butoxy derivatives generally exhibit higher thermal stability due to the inertness of the tert-butyl group, whereas nitroimidazole-containing analogs () may decompose at lower temperatures due to the nitro group’s instability .

Research Findings and Data

Key Research Insights

- Steric Effects : The tert-butoxy group in the target compound reduces reaction rates in nucleophilic substitutions compared to smaller substituents (e.g., ethoxy in ) .

- Electronic Effects : Electron-withdrawing groups (e.g., nitro in ) enhance electrophilicity at the benzofuran core, while electron-donating groups (e.g., methoxy in ) stabilize charge-transfer complexes .

Challenges and Limitations

- Synthesis Complexity : Introducing bulky groups like tert-butoxy requires stringent reaction conditions (e.g., anhydrous solvents, low temperatures) to avoid side reactions .

- Solubility Issues : The tert-butoxy group reduces aqueous solubility, limiting biological applications unless formulated with solubilizing agents .

Biological Activity

Ethyl 5-(2-tert-butoxy-2-oxoethoxy)-2-phenyl-1-benzofuran-3-carboxylate is a benzofuran derivative that has garnered attention for its diverse biological activities. This article aims to explore the compound's synthesis, biological effects, and potential therapeutic applications, supported by data tables and relevant studies.

Chemical Structure and Synthesis

The molecular formula of this compound is . The synthesis typically involves the reaction of appropriate benzofuran derivatives with tert-butoxy and ethyl oxime functionalities under controlled conditions. The synthetic pathway has been documented, indicating the formation of the compound through a series of chemical reactions that yield a high-purity product suitable for biological testing.

Biological Activities

Benzofuran derivatives, including the target compound, are known for their wide range of biological activities. The following sections detail specific activities observed in research studies.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of benzofuran derivatives. For instance, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines:

| Cell Line | Inhibition Rate (%) | Concentration (µM) |

|---|---|---|

| Ovarian Cancer (OVCAR-4) | 56.45 | 10 |

| Colon Cancer (HCT-116) | 72.14 | 10 |

| Non-small Cell Lung (NCI-H460) | 80.92 | 10 |

These results suggest that benzofuran derivatives can inhibit cell proliferation effectively, making them candidates for further development as anticancer agents .

Antimicrobial Activity

Research indicates that benzofuran compounds possess antimicrobial properties. This compound has been evaluated against various bacterial strains, demonstrating notable antibacterial activity:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

The effectiveness against these pathogens highlights the potential use of this compound in treating bacterial infections .

Antioxidant Activity

Benzofuran derivatives have also been studied for their antioxidant properties. This compound exhibited significant free radical scavenging activity in vitro, contributing to its potential role in preventing oxidative stress-related diseases.

Study on Antitumor Effects

A study conducted on a series of benzofuran derivatives found that those with substituents at the C-2 position exhibited enhanced cytotoxicity against cancer cell lines. Specifically, this compound was noted for its ability to induce apoptosis in ovarian cancer cells through the activation of caspase pathways .

Study on Antimicrobial Effects

In another investigation, the compound was tested against multi-drug resistant strains of bacteria. Results showed that it significantly inhibited bacterial growth compared to control groups, suggesting its potential as a new antimicrobial agent .

Q & A

Q. What are the optimal synthetic routes for preparing Ethyl 5-(2-tert-butoxy-2-oxoethoxy)-2-phenyl-1-benzofuran-3-carboxylate, and how can reaction conditions be systematically optimized?

The synthesis of benzofuran derivatives often involves [3,3]-sigmatropic rearrangements or coupling reactions. For example, sodium hydride (NaH) in THF at 0°C can activate phenolic hydroxyl groups for etherification, as seen in analogous benzofuran syntheses . Optimization may include:

- Solvent selection : Polar aprotic solvents (e.g., THF, DMF) enhance nucleophilic substitution.

- Temperature control : Low temperatures (0–5°C) minimize side reactions during sensitive steps like deprotonation .

- Catalyst screening : Base catalysts (e.g., NaH, K₂CO₃) improve yields in esterification or etherification steps .

- Purification methods : Column chromatography (e.g., ethyl acetate/hexane gradients) or recrystallization from benzene/chloroform mixtures ensures high purity .

Q. How can spectroscopic and crystallographic methods resolve ambiguities in structural characterization of this compound?

- NMR analysis : ¹H and ¹³C NMR can confirm substituent positions, particularly the tert-butoxy and phenyl groups. For example, tert-butyl protons appear as a singlet at δ ~1.3 ppm, while aromatic protons show splitting patterns indicative of substitution .

- X-ray crystallography : SHELX software refines crystal structures to determine bond lengths, angles, and hydrogen-bonding networks. For benzofuran derivatives, planar benzofuran cores (mean deviation <0.01 Å) and intermolecular hydrogen bonds (e.g., O–H···O) are common . ORTEP-3 visualizes anisotropic displacement ellipsoids, critical for validating molecular geometry .

Advanced Research Questions

Q. How can researchers address contradictions between computational predictions and experimental data for this compound’s reactivity or stability?

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. Discrepancies may arise from solvent effects or crystal packing forces not modeled in simulations .

- Hydrogen-bonding analysis : Experimental hydrogen-bond distances (e.g., 2.7–3.0 Å for O–H···O) from X-ray data should align with DFT-optimized geometries. Deviations may require re-evaluating basis sets or incorporating dispersion corrections .

- Dynamic simulations : Molecular dynamics (MD) can model solvent interactions, explaining unexpected reactivity in solution vs. solid state .

Q. What strategies are effective for probing the pharmacological activity of this compound, given structural similarities to bioactive benzofurans?

- In vitro assays : Test antibacterial/antifungal activity using MIC (Minimum Inhibitory Concentration) assays against S. aureus or C. albicans. Structural analogs with electron-withdrawing substituents (e.g., fluoro, sulfonyl) show enhanced activity .

- Enzyme inhibition studies : Molecular docking (e.g., AutoDock Vina) identifies potential binding to targets like Mycobacterium tuberculosis MtrA. Validate with SPR (Surface Plasmon Resonance) to measure binding affinity .

- Metabolic stability : LC-MS/MS monitors degradation in liver microsomes, with tert-butoxy groups potentially improving metabolic resistance .

Q. How do substituents (e.g., tert-butoxy, phenyl) influence the compound’s photophysical or electrochemical properties?

- UV-Vis spectroscopy : Conjugation between the benzofuran core and phenyl/tert-butoxy groups alters absorption maxima. Compare with analogs lacking these groups .

- Cyclic voltammetry : Electrochemically active substituents (e.g., ester groups) exhibit redox peaks. The tert-butoxy group’s electron-donating effect may shift reduction potentials .

- Thermogravimetric analysis (TGA) : Bulky tert-butoxy groups enhance thermal stability, delaying decomposition temperatures by ~20–30°C compared to methoxy analogs .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.